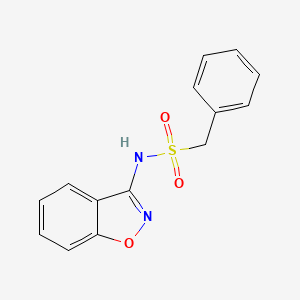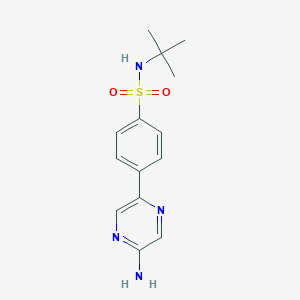![molecular formula C17H28N4O3 B5515515 2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)
2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one is a compound belonging to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These compounds have been synthesized and studied for various biological activities and chemical properties. The focus here is on the synthesis, molecular structure, chemical reactions, and properties of this particular compound.
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves several steps, typically starting from basic cyclic compounds and incorporating different substituents at the 8 position through various chemical reactions. The synthesis procedures are designed to introduce specific functional groups that contribute to the compound's activity and properties (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds like 2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one typically features a combination of spiro, oxadiazole, and aliphatic chains. The structure contributes to the compound's biological and chemical behavior. X-ray crystallography and other analytical techniques are used to determine the detailed molecular geometry and confirm the structural configuration (Magerramov et al., 2013).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, such as cycloadditions, Michael additions, and Ritter reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activities. The reactivity is influenced by the functional groups and the spirocyclic framework (Shklyaev et al., 2011).
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
A study focused on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones to screen for antihypertensive agents. These compounds, including variations with different substituents at the 8 position, were evaluated for their antihypertensive effects in spontaneous hypertensive rats. The research aimed to identify compounds with potential as mixed alpha- and beta-adrenergic receptor blockers. This study provides a foundation for the development of new antihypertensive drugs with improved efficacy and safety profiles (Caroon et al., 1981).
Central Nervous System Applications
Another research area explores the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of certain spirocyclic compounds and their pharmacodynamic effects in vivo. The study involved behavioral studies and spatial memory assays to evaluate the potential therapeutic applications of these compounds for central nervous system disorders. The results indicated an overall favorable profile for potential therapeutic applications targeting the central nervous system (Matera et al., 2018).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis and structural analysis of similar compounds through various chemical reactions. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in medicinal chemistry and drug design. For example, the synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides have been investigated for their potential in peptide synthesis and as mimetics of natural biological molecules (Fernandez et al., 2002).
Hypoglycemic Activity
Another significant application is in the synthesis and evaluation of spiroimidazolidine-2,4-diones for their hypoglycemic activity. These compounds were tested in vivo for their potential to lower blood glucose levels, showing promising results as new treatments for diabetes. The study exemplifies the potential of these compounds in developing new therapeutic agents for managing blood glucose levels (Iqbal et al., 2012).
Propriétés
IUPAC Name |
8-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-13(2)9-21-12-17(8-16(21)22)4-6-20(7-5-17)10-15-18-14(11-23-3)19-24-15/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDUHGOXJKAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CCN(CC2)CC3=NC(=NO3)COC)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)
![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)
![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)
![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)